molecular formula C17H12N2O4S2 B11624696 (5E)-3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11624696
M. Wt: 372.4 g/mol
InChI Key: ZTWBCEZQPRYIGY-NTEUORMPSA-N
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Description

3-BENZYL-5-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is an organic compound belonging to the class of nitrophenols. It contains a benzene ring with both a hydroxyl group and a nitro group on different ring carbon atoms. This compound is known for its potential biological activities and is of interest in various scientific research fields.

Properties

Molecular Formula

C17H12N2O4S2

Molecular Weight

372.4 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12N2O4S2/c20-15-12(7-4-8-13(15)19(22)23)9-14-16(21)18(17(24)25-14)10-11-5-2-1-3-6-11/h1-9,20H,10H2/b14-9+

InChI Key

ZTWBCEZQPRYIGY-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C(=CC=C3)[N+](=O)[O-])O)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC=C3)[N+](=O)[O-])O)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of benzyl isothiocyanate with 2-hydroxy-3-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like ethanol. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or nitrating mixtures can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-BENZYL-5-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

    Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.

    Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets, such as enzymes involved in cell proliferation.

    Antiviral Activity: It inhibits viral replication by interfering with viral enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-3-NITROBENZALDEHYDE: Shares the nitrophenol moiety but lacks the thiazolanone structure.

    BENZYL ISOTHIOCYANATE: Contains the benzyl group but lacks the nitrophenol and thiazolanone structures.

    THIAZOLIDIN-4-ONE: Contains the thiazolidinone ring but lacks the benzyl and nitrophenol groups.

Uniqueness

3-BENZYL-5-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a benzyl group, a nitrophenol moiety, and a thiazolanone ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications.

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